2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core substituted with a furan-2-yl group at position 6, a sulfanyl bridge at position 3, and an acetamide moiety linked to a 5-methyl-1,3,4-thiadiazol-2-yl group. Its synthesis typically involves multi-step alkylation and condensation reactions, as seen in analogous triazole-thiadiazole systems .
Properties
IUPAC Name |
2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N7O2S2/c1-8-16-18-13(25-8)15-12(22)7-24-14-19-17-11-5-4-9(20-21(11)14)10-3-2-6-23-10/h2-6H,7H2,1H3,(H,15,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGBOQNHKJYTTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N7O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine with a thiadiazole derivative under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine or potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where halogenated reagents replace the sulfanyl group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and halogenated compounds. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound .
Scientific Research Applications
Scientific Research Applications
Chemistry
The compound serves as a building block in synthesizing more complex molecules and is utilized as a reagent in various chemical reactions. Its unique structure allows for significant versatility in synthetic chemistry.
Biology
Research indicates that this compound exhibits potential biological activities, including:
- Antimicrobial Properties : Studies have shown efficacy against various bacteria and fungi.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell growth through specific molecular pathways.
Medicine
The compound is being investigated for therapeutic applications:
- Drug Development : Its unique structural features are explored for developing new drugs targeting specific diseases.
- Mechanism of Action : The compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Industry
In industrial applications, it is used in developing new materials and as a catalyst in various processes. Its chemical properties make it suitable for enhancing reaction efficiencies.
Case Studies
- Antimicrobial Activity Study : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism involved disrupting bacterial cell wall synthesis.
- Cancer Research Application : In vitro studies indicated that the compound induced apoptosis in cancer cell lines by activating caspase pathways. This suggests its potential as a lead compound for anticancer drug development.
- Material Science Application : The compound has been tested as a catalyst in organic reactions, showing improved yields and reduced reaction times compared to traditional catalysts.
Mechanism of Action
The mechanism of action of 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound’s core structure shares similarities with several classes of triazole- and thiadiazole-containing derivatives. Key comparisons include:
Pharmacological Activity
- Anti-Exudative Activity (AEA): Derivatives of 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides demonstrated 40–65% inhibition of exudate formation in rat models at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg, ~70% inhibition) .
- Antimicrobial Activity:
The nitro-furan derivative (18d) showed broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) , likely due to the electron-withdrawing nitro group enhancing membrane penetration. The target compound lacks this group but incorporates a methyl-thiadiazole, which may improve metabolic stability.
Physicochemical Properties
- Solubility:
The pyridazine core in the target compound likely reduces solubility compared to simpler triazole derivatives (e.g., ) due to increased hydrophobicity. - Stability:
Sulfanyl bridges in similar compounds exhibit stability under physiological conditions , but the fused pyridazine system may introduce susceptibility to enzymatic oxidation.
Key Research Findings and Gaps
- Anti-Exudative Potential: Structural similarities to active triazole-acetamides suggest the target compound could exceed 65% AEA, but empirical validation is needed.
- Toxicity Profile: No data exist for the target compound, though methyl-thiadiazole groups in related molecules show low cytotoxicity (IC50 > 100 µM) .
Biological Activity
The compound 2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex heterocyclic molecule that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties of this compound, focusing on its synthesis methods, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
Chemical Structure:
The compound features a unique combination of a furan ring, a triazole moiety, and a pyridazine derivative. Its structural complexity allows for various interactions with biological targets.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C14H12N6O2S2 |
| CAS Number | 894067-72-2 |
The biological activity of this compound can be attributed to its interaction with various molecular targets. The triazole and thiadiazole moieties are known to exhibit significant pharmacological activities:
- Antimicrobial Activity: Compounds containing triazole rings have demonstrated potent antibacterial and antifungal properties. For instance, derivatives of 1,2,4-triazole have shown efficacy against various pathogens such as Staphylococcus aureus and Candida albicans .
- Anticancer Properties: The compound exhibits cytotoxic effects against several cancer cell lines. Studies have shown that thiadiazole derivatives can inhibit cell growth in human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.28 to 10 μg/mL .
- Anti-inflammatory Effects: Compounds with similar structures have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines .
Case Studies
Several studies have explored the biological activity of compounds related to the target molecule:
- Triazole Derivatives: A study highlighted that triazolo-thiadiazole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The structure–activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring could enhance activity.
- Thiadiazole Anticancer Agents: Research on 1,3,4-thiadiazole derivatives revealed their potential as anticancer agents with notable cytotoxicity against various tumor cell lines . One compound demonstrated an IC50 value of 4.27 µg/mL against the SK-MEL-2 melanoma cell line.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of the Triazolopyridazine Core: This involves cyclization reactions under specific conditions.
- Introduction of Functional Groups: Substituents such as furan and thiadiazole are introduced through nucleophilic substitution reactions.
- Final Assembly: The final product is obtained by coupling intermediate compounds under optimized conditions for yield and purity .
Q & A
Q. Advanced
- Model : Formalin-induced paw edema in rats (dose: 10–50 mg/kg) .
- Protocol :
- Administer compound orally 1 hour before formalin injection.
- Measure edema volume at 0.5, 1, 2, and 4 hours post-induction.
- Metrics : Compare treated vs. control groups using ANOVA; significant activity defined as >40% reduction in exudate volume (p<0.05) .
How can computational methods streamline reaction design and optimization?
Advanced
Integrate quantum chemical calculations (e.g., DFT) with experimental
Reaction Path Search : Predict intermediates and transition states for alkylation steps .
Condition Screening : Machine learning algorithms prioritize solvent/base combinations (e.g., ethanol/KOH vs. DMF/NaH) to minimize byproducts .
Feedback Loop : Experimental NMR/XRD data refine computational models, reducing optimization time by ~30% .
How to resolve discrepancies in reported structure-activity relationships?
Advanced
Contradictions arise from substituent electronic vs. steric effects:
- Case Study : Fluorine at the para position enhances activity (ED₅₀: 12 mg/kg), but meta -substitution shows no improvement (ED₅₀: 28 mg/kg) .
- Resolution Strategies :
- Conduct docking studies to assess binding mode variations (e.g., hydrophobic vs. polar interactions).
- Validate via isosteric replacements (e.g., –CF₃ for –Cl) to isolate electronic contributions .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced
- Purity Issues : Recrystallization from ethanol may fail for hydrophobic derivatives; switch to acetone/water mixtures .
- Byproduct Control : Monitor thiol oxidation to sulfonates via LC-MS; add antioxidants (e.g., BHT) in reflux steps .
- Yield Reproducibility : Use automated liquid handlers for precise stoichiometric control (±2% error margin) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
